molecular formula C6H12ClN B6216127 (3R)-3-ethenylpyrrolidine hydrochloride CAS No. 2742623-78-3

(3R)-3-ethenylpyrrolidine hydrochloride

Cat. No.: B6216127
CAS No.: 2742623-78-3
M. Wt: 133.6
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Description

(3R)-3-Ethenylpyrrolidine hydrochloride is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a vinyl substituent on the 3-position of the saturated, five-membered pyrrolidine ring, providing a versatile handle for further synthetic modification, such as in cycloaddition or functional group transformation reactions . Its (R) stereochemistry is critical for generating structural diversity and exploring three-dimensional pharmacophore space, a strategic advantage offered by the non-planar, sp3-hybridized pyrrolidine scaffold . The pyrrolidine ring is a privileged structure in pharmaceuticals, featured in numerous FDA-approved drugs, due to its favorable influence on physicochemical properties. It contributes to a marked polar surface area, improved aqueous solubility, and offers the potential for target selectivity by interacting with enantioselective proteins . As a chiral building block, this compound is valuable for the synthesis of more complex molecules, particularly in the development of ligands for biological targets and as an intermediate in asymmetric synthesis . Estimated Properties (Freebase Data): • Molecular Weight: 97.16 g/mol (freebase) • Molecular Formula: C6H11N • HCl (derived from freebase C6H11N) • Boiling Point: ~113.77 °C (EPA T.E.S.T., freebase) • Flash Point: ~35.51 °C (EPA T.E.S.T., freebase) • Water Solubility: High (estimated >35,000 mg/L for freebase) This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with standard laboratory safety precautions.

Properties

CAS No.

2742623-78-3

Molecular Formula

C6H12ClN

Molecular Weight

133.6

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3r 3 Ethenylpyrrolidine Hydrochloride

Enantioselective Total Synthesis Approaches

The absolute stereochemistry of (3R)-3-ethenylpyrrolidine hydrochloride is crucial for its biological activity, making enantioselective synthesis the most direct and efficient approach to its preparation. Modern synthetic chemistry has provided a diverse toolbox of methods to achieve this, ranging from organocatalysis to transition-metal catalysis and biocatalysis.

Organocatalytic Strategies for Asymmetric Construction

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering an alternative to metal-based catalysts. uva.es The construction of chiral pyrrolidine (B122466) frameworks often relies on asymmetric cycloaddition reactions. For instance, the [3+2] cycloaddition of azomethine ylides with various dipolarophiles, catalyzed by chiral amines or phosphoric acids, can provide highly enantioenriched pyrrolidines. nih.govrsc.org While direct synthesis of (3R)-3-ethenylpyrrolidine using this method is not extensively detailed, the fundamental strategy is applicable. The reaction of a glycine-derived imine with an appropriate vinyl-containing dipolarophile, under the influence of a chiral organocatalyst, could theoretically lead to the desired 3-vinylpyrrolidine (B2892908) core with high enantioselectivity.

Another organocatalytic approach involves the asymmetric Michael addition of a nitrogen nucleophile to an α,β-unsaturated aldehyde or ketone, followed by intramolecular cyclization. Chiral diarylprolinol silyl (B83357) ethers are often employed as catalysts for such transformations, inducing high levels of stereocontrol. The synthesis of aryl-pyrroloindoles through an organocatalytic asymmetric (2+3) cyclization between 3-arylindoles and propargylic alcohols highlights the potential for creating complex pyrrolidine-containing structures with high enantioselectivity. nih.gov This strategy could be adapted for the synthesis of (3R)-3-ethenylpyrrolidine by selecting appropriate starting materials.

A formal (3+2) cycloaddition of 1,4-enediones with 2-naphthols, catalyzed by trifluoromethanesulfonic acid, has been shown to produce 3-vinylnaphthofurans with excellent control over the geometry of the vinyl group. nih.gov Although this example leads to a furan (B31954) ring, the principle of using an organocatalyst to control the formation of a five-membered ring with a vinyl substituent is highly relevant.

Organocatalytic Strategy Key Reaction Type Catalyst Example Potential for (3R)-3-Ethenylpyrrolidine
Asymmetric [3+2] Cycloaddition1,3-Dipolar CycloadditionChiral Phosphoric Acids, Diarylprolinol Silyl EthersHigh, through reaction of azomethine ylides with a vinyl dipolarophile.
Asymmetric Michael Addition/CyclizationCascade ReactionDiarylprolinol Silyl EthersFeasible, by intramolecular cyclization following a stereoselective Michael addition.
Formal (3+2) CycloadditionCascade ReactionTrifluoromethanesulfonic AcidDemonstrates control over vinyl group installation in a five-membered ring system. nih.gov

Asymmetric Hydrogenation Routes to Chiral Pyrrolidine Precursors

Asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral compounds. In the context of (3R)-3-ethenylpyrrolidine, this strategy would typically involve the hydrogenation of a prochiral pyrrole (B145914) or pyrroline (B1223166) precursor. For example, a 3-vinyl-1H-pyrrole could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. The choice of catalyst and reaction conditions is critical to achieve high enantioselectivity and chemoselectivity, reducing the vinyl group without affecting the double bond within the ring.

A notable application of this approach is the iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides to produce chiral 3,3-diarylpropyl amines with excellent enantioselectivity (up to 99% ee). nih.gov This demonstrates the effectiveness of iridium catalysts in the asymmetric hydrogenation of allylic systems, a key structural feature of a precursor to 3-ethenylpyrrolidine. While this example focuses on diaryl systems, the underlying principle of asymmetrically hydrogenating an allylic amine precursor is directly applicable.

The synthesis of the required prochiral starting materials, such as 3-vinyl-2,5-dihydropyrroles (3-pyrrolines), can be achieved through various methods, including ring-closing metathesis. organic-chemistry.org Once the chiral pyrrolidine ring is established through asymmetric hydrogenation, subsequent functional group manipulations would lead to the final target compound.

Transition Metal-Catalyzed Asymmetric Syntheses, e.g., Ring-Closing Enyne Metathesis

Transition metal catalysis offers a versatile platform for the construction of heterocyclic compounds. snnu.edu.cn Ring-closing enyne metathesis (RCEYM) has proven to be a particularly powerful tool for the synthesis of cyclic compounds containing a 1,3-diene moiety, which is a key structural feature of a direct precursor to 3-ethenylpyrrolidine. rsc.orguwindsor.caorganic-chemistry.org

The RCEYM reaction involves the intramolecular cyclization of a substrate containing both an alkene and an alkyne, catalyzed by a ruthenium or molybdenum carbene complex. nih.gov For the synthesis of a 3-vinylpyrrolidine precursor, a nitrogen-tethered enyne would be employed. The resulting cyclic 1,3-diene can then be selectively reduced to afford the desired 3-ethenylpyrrolidine. The use of chiral catalysts or chiral auxiliaries can render this process enantioselective. For instance, the development of phosphabicyclononane (phoban)-containing ruthenium-based pre-catalysts has shown great efficiency in ring-closing metathesis reactions. organic-chemistry.org

Furthermore, transition-metal-catalyzed C-H functionalization has emerged as an efficient strategy for the synthesis of complex molecules. snnu.edu.cn While direct C-H vinylation of a chiral pyrrolidine at the 3-position is challenging, advancements in this field may provide future routes to (3R)-3-ethenylpyrrolidine.

Catalyst System Key Transformation Substrate Product Feature
Grubbs' or Schrock-type CatalystsRing-Closing Enyne Metathesis (RCEYM)Nitrogen-tethered enyneCyclic 1,3-diene precursor to 3-vinylpyrrolidine. rsc.orguwindsor.ca
Chiral Rhodium or Iridium ComplexesAsymmetric Hydrogenation3-Vinyl-1H-pyrrole or 3-Vinyl-3-pyrrolineEnantioenriched 3-vinylpyrrolidine.
Palladium Catalysts with Chiral LigandsAsymmetric Allylic AlkylationPyrrolidine precursor with a leaving groupIntroduction of the vinyl group at the 3-position.

Chemoenzymatic Transformations and Biocatalysis in Enantioselective Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. escholarship.orgnih.govcaltech.edu Enzymes, such as lipases, proteases, and oxidoreductases, can operate under mild conditions and often exhibit exquisite enantioselectivity. A chemoenzymatic approach to (3R)-3-ethenylpyrrolidine could involve the enzymatic resolution of a racemic precursor or the enzymatic construction of a chiral intermediate. researchgate.net

For example, the kinetic resolution of racemic N-protected 3-aminopyrrolidine (B1265635) derivatives has been achieved using hydrolases. researchgate.net While this provides access to chiral 3-aminopyrrolidines, subsequent conversion to the 3-ethenyl derivative would be required.

A more direct biocatalytic approach involves the use of engineered enzymes for C-H amination. Directed evolution of cytochrome P411 has yielded variants capable of catalyzing the intramolecular insertion of an alkyl nitrene into C(sp³)-H bonds to form chiral pyrrolidines with good enantioselectivity. escholarship.orgnih.govcaltech.edu While not directly demonstrated for a 3-ethenyl substituted substrate, this technology holds significant promise for the future development of biocatalytic routes to this compound.

Laccase-catalyzed oxidation of catechols to ortho-quinones, followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, has been used to synthesize highly functionalized pyrrolidine-2,3-diones stereoselectively. rsc.org This highlights the potential of biocatalysis in constructing complex pyrrolidine cores.

Stereodivergent Synthesis of Pyrrolidine Frameworks

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a molecule with multiple stereocenters from a common precursor, simply by changing the reagents or reaction conditions. This approach is particularly valuable when access to all stereoisomers of a chiral molecule is desired for structure-activity relationship studies.

A notable example of a stereodivergent methodology for the synthesis of complex pyrrolidines involves the intramolecular reaction of oxime ethers and cyclopropane (B1198618) diesters. nih.gov By simply reversing the order of addition of the catalyst and substrate, two different diastereomers of a pyrrolo-isoxazolidine can be formed in a highly selective manner. These adducts, which can be prepared from either enantiomer of an alkoxyamino-tethered cyclopropanediester, serve as versatile precursors to highly substituted homochiral pyrrolidines. nih.gov While this specific methodology leads to more complex substitution patterns, the underlying principle of achieving stereodivergence through catalyst and substrate control is a powerful concept that could be applied to the synthesis of precursors for both (3R)- and (3S)-3-ethenylpyrrolidine.

Efficient Resolution Techniques for Chiral Pyrrolidine Precursors

Classical resolution involves the formation of diastereomeric salts by reacting the racemic pyrrolidine precursor with a chiral resolving agent, such as a chiral carboxylic acid or sulfonic acid. The diastereomeric salts, having different physical properties, can then be separated by crystallization, followed by the liberation of the enantiomerically pure pyrrolidine.

Optimization of Process Chemistry for Scalable Academic Synthesis

The efficient and scalable synthesis of this compound is a critical endeavor for its potential applications in medicinal chemistry and materials science. Process chemistry optimization for this compound in an academic setting focuses on maximizing yield and enantiopurity while considering practical and sustainable laboratory practices. This involves a detailed investigation of reaction conditions and solvent systems to develop a robust and reproducible synthetic route.

Reaction Condition Optimization for High Enantiopurity and Yield

Research into the enantioselective synthesis of related 3-alkenyl N-heterocycles has demonstrated the profound impact of these variables. For instance, in the catalytic asymmetric intramolecular dehydrative N-allylation to form pyrrolidine rings, the catalyst system is paramount. Cationic CpRu complexes of chiral picolinic acid derivatives have been shown to be effective, with the choice of ligand influencing both reactivity and enantioselectivity. lookchem.com

The optimization of aza-Diels-Alder reactions for the synthesis of substituted pyrrolidines also highlights the importance of the choice of catalyst and reaction conditions. In the synthesis of densely substituted pyrrolidines via a [3 + 2] cycloaddition reaction, various silver and copper catalysts were evaluated. Silver salts, particularly Ag2CO3, were found to effectively promote the reaction, leading to high conversions and diastereoselectivities. acs.org

The following table summarizes the optimization of reaction conditions for a representative synthesis of a substituted pyrrolidine, illustrating the impact of different catalysts on the reaction's success.

Table 1: Optimization of Catalyst for a Representative Pyrrolidine Synthesis

Entry Catalyst Conversion (%) Diastereomeric Ratio (dr)
1 AgOAc 95 85:15
2 Ag2O >98 80:20
3 Ag2CO3 >98 90:10
4 Cu(OTf)2 No reaction -
5 Cu(OAc)2 No reaction -

Data adapted from a study on the synthesis of densely substituted pyrrolidines, demonstrating the effect of different metal catalysts on the reaction outcome. acs.org

Furthermore, the concentration of reactants and the duration of the reaction are critical factors. In some catalytic systems for the synthesis of related piperidines, poor conversion was observed at concentrations below 1 M, underscoring the importance of maintaining an optimal concentration for efficient reaction kinetics. nih.gov The reaction time is also tailored to ensure complete conversion without promoting side reactions that could diminish the yield or enantiomeric excess.

Solvent Selection and Green Chemistry Considerations in Method Development

The selection of an appropriate solvent is a cornerstone of green chemistry and has a significant impact on the scalability, safety, and environmental footprint of a synthetic process. In the context of synthesizing this compound, solvent choice influences not only reaction rates and yields but also the crucial aspect of enantioselectivity.

The principles of green chemistry encourage the use of solvents that are non-toxic, biodegradable, and recyclable. nih.govbohrium.com Water is an ideal green solvent, and its use in organic synthesis is a growing area of research. acs.org For pyrrolidine synthesis, which often involves polar intermediates and reagents, the polarity of the solvent is a key consideration. However, traditional polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are facing increasing scrutiny due to their toxicity. whiterose.ac.ukrsc.orgubc.ca

Research has shown that in certain enantioselective reactions for pyrrolidine synthesis, the solvent can dramatically affect both the reaction rate and the stereochemical outcome. For example, in a study on the enantioselective synthesis of N-heterocycles, solvents like t-C4H9OH were found to be optimal, while toluene (B28343) was detrimental to both reactivity and selectivity. lookchem.com The use of binary solvent mixtures is another strategy to fine-tune reaction conditions and improve sustainability. bohrium.com

The following table provides a summary of the effect of different solvents on the enantiomeric ratio in a model reaction for the synthesis of a 3-alkenyl pyrrolidine derivative, highlighting the importance of solvent screening in process optimization.

Table 2: Influence of Solvent on Enantioselectivity in a Model Pyrrolidine Synthesis

Solvent Conversion (%) Enantiomeric Ratio (er)
t-C4H9OH >95 97:3
CH3OH 54 96:4
C2H5OH 71 97:3
Dioxane 90 96:4
Toluene 31 84:16

Data adapted from a study on the enantioselective synthesis of N-heterocycles, illustrating the impact of solvent choice on reaction efficiency and stereochemical control. lookchem.com

The development of greener alternatives to conventional solvents is an active area of research. For instance, N-butylpyrrolidone has been identified as a promising green solvent candidate to replace DMF in certain applications like solid-phase peptide synthesis, which often involves pyrrolidine-based structures. acs.org The use of deep eutectic solvents (DESs), particularly those derived from chiral pyrrolidine derivatives, also presents an innovative and sustainable approach, where the solvent can also act as the catalyst. ua.es By prioritizing solvents with favorable safety and environmental profiles, the academic synthesis of this compound can be made more sustainable without compromising on yield or enantiopurity.

Utility of 3r 3 Ethenylpyrrolidine Hydrochloride As a Chiral Building Block

Applications in the Asymmetric Synthesis of Nitrogen-Containing Natural Products

The inherent chirality of (3R)-3-ethenylpyrrolidine makes it an excellent starting point for the enantioselective synthesis of complex nitrogen-containing natural products. The pyrrolidine (B122466) skeleton provides a rigid scaffold, while the vinyl group offers a handle for further functionalization and elaboration into more complex side chains or ring systems.

Pyrrolidine and its fused-ring derivatives, such as indolizidines and pyrrolizidines, are core structures in a vast array of alkaloids. bohrium.comnih.gov The total synthesis of these natural products often relies on the use of chiral pool starting materials to establish the required stereochemistry. (3R)-3-Ethenylpyrrolidine is a prime candidate for such strategies.

For instance, the indolizidine alkaloid Monomorine I , a trail pheromone from the Pharaoh ant, features a stereochemically rich pyrrolidine ring fused to a six-membered ring. While various syntheses have been reported, rti.org a strategy commencing with (3R)-3-ethenylpyrrolidine could provide a direct route to the chiral core. The ethenyl group can be manipulated through reactions like ozonolysis followed by Wittig or Horner-Wadsworth-Emmons reactions to build the second ring, thereby streamlining the synthesis of this and related alkaloids.

Similarly, polyhydroxylated pyrrolizidine (B1209537) alkaloids like Alexine and its stereoisomers, known for their potent glycosidase inhibitory activity, represent another synthetic target. nih.gov The synthesis of these complex molecules requires precise control over multiple stereocenters. Starting from (3R)-3-ethenylpyrrolidine, the vinyl group can be stereoselectively dihydroxylated or epoxidized to install the necessary hydroxyl groups, demonstrating its utility in constructing densely functionalized alkaloid frameworks.

Beyond alkaloids, the pyrrolidine ring is a key feature in many pharmaceutically active compounds. researchgate.net The development of synthetic routes to novel, enantioenriched pyrrolidines is therefore of significant interest. The utility of chiral pyrrolidine-based scaffolds has been demonstrated in the synthesis of various bioactive molecules, including potential therapeutics. nih.gov

(3R)-3-Ethenylpyrrolidine hydrochloride serves as a precursor to a variety of substituted pyrrolidines. The ethenyl group can be transformed into a range of other functionalities, as shown in the table below, each opening pathways to different classes of bioactive heterocycles.

Reaction on Ethenyl GroupResulting Functional GroupPotential Bioactive Scaffolds
OzonolysisAldehydePrecursors for reductive amination, aldol (B89426) reactions
Hydroboration-OxidationPrimary AlcoholBuilding blocks for esters, ethers, and further oxidation
EpoxidationEpoxideIntermediates for ring-opening with various nucleophiles
Heck CouplingSubstituted AlkeneC-C bond formation for complex side chains

This versatility allows for the generation of libraries of chiral pyrrolidine derivatives for drug discovery programs, targeting a wide range of biological activities.

Precursor to Advanced Chiral Organic Intermediates

The strategic value of this compound lies in its capacity to be converted into more complex chiral intermediates. The separate reactivity of the pyrrolidine nitrogen, the C-H bonds of the ring, and the ethenyl group allows for stepwise, controlled modifications.

The ethenyl group is amenable to a variety of stereoselective addition reactions, allowing for the introduction of new stereocenters with predictable configuration relative to the existing C3 stereocenter. tcichemicals.com

A primary example is the hydroboration-oxidation reaction. youtube.comlibretexts.orglibretexts.org Treating N-protected (3R)-3-ethenylpyrrolidine (e.g., with a Boc group) with a borane (B79455) reagent like BH₃•THF, followed by oxidation with hydrogen peroxide and a base, results in the anti-Markovnikov addition of water across the double bond. masterorganicchemistry.comyoutube.com This process is a syn-addition, meaning the hydrogen and the resulting hydroxyl group add to the same face of the double bond. libretexts.orgmasterorganicchemistry.com This reaction reliably converts the ethenyl group into a (2-hydroxyethyl) group, creating a new chiral alcohol intermediate, (R)-N-Boc-3-(2-hydroxyethyl)pyrrolidine, with high stereocontrol.

Another powerful transformation is the asymmetric dihydroxylation . Using catalysts like osmium tetroxide with a chiral ligand (e.g., from the Sharpless AD-mix), the ethenyl group can be converted into a diol. This creates two new stereocenters, leading to a chiral 1,2-dihydroxyethyl side chain with high enantioselectivity. These resulting chiral diols are versatile intermediates for synthesizing compounds such as chiral amino alcohols and other complex targets.

Vinyl-substituted cyclic systems can undergo unique rearrangement reactions to form larger or smaller rings. While the reactivity of 1-vinylcyclobutanols is well-studied, similar transformations with vinyl-substituted azetidines and oxetanes are also being explored. youtube.com For example, the palladium-catalyzed arylative ring expansion of 3-vinylazetidin-3-ols has been shown to produce 2,3,4-trisubstituted dihydrofurans. youtube.com

This precedent suggests that N-protected (3R)-3-ethenylpyrrolidin-3-ol, which can be synthesized from a suitable ketone precursor, could be a substrate for analogous ring expansion reactions. A potential pathway could involve a catalyzed reaction that proceeds via a Heck-type addition to the vinyl group, followed by a rearrangement cascade that expands the five-membered pyrrolidine into a six-membered piperidine (B6355638) ring. Such transformations would provide access to valuable and stereochemically rich piperidine scaffolds, which are also prevalent in natural products and pharmaceuticals.

Development of Chiral Catalysts and Ligands from Pyrrolidine Scaffolds

Chiral pyrrolidines are a cornerstone of asymmetric catalysis, forming the backbone of numerous highly successful "privileged" ligands and organocatalysts. rti.orgresearchgate.net Their rigid conformation and the stereogenic centers close to the coordinating atom allow for effective transfer of chiral information during a catalytic reaction. This compound is an ideal starting material for the synthesis of several classes of such ligands.

The synthesis of high-performance P-chiral phosphine (B1218219) ligands and bis(oxazoline) (BOX) ligands often begins with chiral precursors like amino acids or amino alcohols. tcichemicals.comnih.govwikipedia.org The ethenyl group of (3R)-3-ethenylpyrrolidine can be readily converted into a primary alcohol via the stereoselective hydroboration-oxidation reaction described previously (Section 3.2.1). This transformation yields a chiral (R)-3-(2-hydroxyethyl)pyrrolidine derivative, a key amino alcohol intermediate.

This intermediate can then be used in established procedures for ligand synthesis:

Phosphine Ligands : The hydroxyl group can be converted into a leaving group and substituted with a phosphine moiety, or the nitrogen atom can be used to form phosphinamide-type ligands. These P-chiral phosphine ligands are highly effective in transition-metal-catalyzed reactions. researchgate.netnih.gov

BOX and PyBOX Ligands : Chiral β-amino alcohols are the key building blocks for bis(oxazoline) ligands. wikipedia.orgresearchgate.net The chiral amino alcohol derived from (3R)-3-ethenylpyrrolidine can be condensed with dinitriles (like malononitrile) or dicarboxylates in a one-pot reaction to form C₂-symmetric BOX ligands. nih.govwikipedia.orgresearchgate.net These ligands, when complexed with metals like copper, zinc, or palladium, are powerful catalysts for a wide range of asymmetric reactions, including cyclopropanation, aldol reactions, and Diels-Alder reactions.

The ability to easily synthesize these valuable ligand classes from this compound underscores its significant utility as a versatile chiral building block in the field of asymmetric catalysis.

Ligand Design for Asymmetric Transition Metal Catalysis

The pyrrolidine scaffold is a privileged structure in the design of chiral ligands for asymmetric transition metal catalysis. nih.govnih.govresearchgate.net The rigid five-membered ring provides a well-defined stereochemical environment that can effectively influence the outcome of a catalytic reaction. The nitrogen atom of the pyrrolidine ring serves as a natural coordination site for a wide range of transition metals.

The synthetic utility of this compound in this context lies in the chemical reactivity of its ethenyl (vinyl) group. This functional group can be transformed into a variety of other functionalities, allowing for the synthesis of a diverse array of chiral ligands. For instance, the vinyl group can undergo reactions such as:

Hydroformylation: This reaction can introduce a formyl group, which can then be further modified to create phosphine, amine, or alcohol functionalities capable of coordinating to a metal center.

Oxidation: Cleavage of the double bond can lead to the formation of carboxylic acids or aldehydes, providing handles for the attachment of other coordinating groups.

Heck Coupling: The vinyl group can be coupled with various aryl or vinyl halides to construct more complex ligand architectures. chemrxiv.org

Metathesis: Ring-closing or cross-metathesis reactions can be employed to build intricate cyclic or acyclic ligand frameworks. organic-chemistry.org

A notable example of the successful incorporation of a pyrrolidine backbone into a ligand framework is found in the synthesis of chiral PNNP ligands. These ligands have been effectively applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones. documentsdelivered.com Furthermore, pyrrolidinyl ferrocene-containing ligands have demonstrated high enantioselectivity in rhodium-catalyzed olefin hydrogenation. nih.gov While these examples may not start directly from this compound, they underscore the value of the chiral pyrrolidine motif in creating successful ligands for asymmetric catalysis. The ethenyl group of the title compound provides a synthetic entry point to such sophisticated ligand systems.

Table 1: Potential Ligand Modifications from (3R)-3-Ethenylpyrrolidine

Reaction Type Resulting Functionality Potential Coordinating Atoms
Hydroformylation -CHO, -CH₂OH, -CH₂NR₂ O, N
Ozonolysis (reductive workup) -CHO O
Ozonolysis (oxidative workup) -COOH O
Heck Coupling -CH=CHR -
Epoxidation and Ring Opening -CH(OH)CH₂Nu (Nu = nucleophile) O, N, P, S

Organocatalytic Applications of Derived Pyrrolidine Structures

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen an explosion of growth, with pyrrolidine-based catalysts at the forefront. nih.govbenthamdirect.commdpi.com Proline and its derivatives, such as prolinol and diarylprolinol ethers, are among the most successful and widely used organocatalysts, capable of promoting a vast array of asymmetric transformations. nih.govrsc.orgnih.gov These catalysts typically operate through the formation of enamines or iminium ions with carbonyl substrates.

The chiral pyrrolidine core of this compound makes it an attractive precursor for the development of novel organocatalysts. The ethenyl group can be strategically modified to tune the steric and electronic properties of the resulting catalyst, thereby influencing its reactivity and selectivity. For instance, the vinyl group could be:

Hydrogenated: to yield a (3R)-ethylpyrrolidine derivative, which could be further functionalized at the nitrogen to create a simple, sterically demanding organocatalyst.

Functionalized: to introduce additional stereodirecting groups or moieties that can engage in non-covalent interactions, such as hydrogen bonding, to enhance enantioselectivity.

Polymerized or grafted: onto a solid support to create recyclable heterogeneous organocatalysts, an area of growing importance for sustainable chemistry. benthamdirect.comrsc.orgrsc.org

The development of pyrrolidine-based chiral porous polymers for heterogeneous organocatalysis in water highlights the potential for creating robust and reusable catalytic systems. rsc.org Moreover, the synthesis of l-prolinol (B19643) derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis showcases the innovative ways in which the fundamental pyrrolidine structure can be adapted for new catalytic applications. rsc.orgresearchgate.net The transformation of the ethenyl group of this compound could lead to novel catalysts that fit within these modern approaches to organocatalysis.

Table 2: Potential Organocatalyst Scaffolds from (3R)-3-Ethenylpyrrolidine

Modification of Ethenyl Group Resulting Pyrrolidine Structure Potential Catalytic Activation Mode
Hydrogenation and N-functionalization N-Aryl/Alkyl-(3R)-ethylpyrrolidine Enamine/Iminium ion catalysis
Epoxidation and ring opening with an amine 3,4-functionalized pyrrolidine Bifunctional catalysis
Hydroboration-oxidation (3R)-(2-hydroxyethyl)pyrrolidine Hydrogen bonding, covalent catalysis
Thiol-ene reaction (3R)-(2-thioethyl)pyrrolidine derivative Bifunctional catalysis

Mechanistic Investigations of Chemical Transformations Involving 3r 3 Ethenylpyrrolidine Hydrochloride

Studies on Stereochemical Control and Induction in Reactions

The chiral center at the C3 position of the pyrrolidine (B122466) ring in (3R)-3-ethenylpyrrolidine hydrochloride plays a crucial role in directing the stereochemical outcome of reactions. The vinyl group provides a site for a variety of chemical transformations, and its spatial orientation relative to the pyrrolidine ring influences the approach of reagents.

Research in this area often focuses on diastereoselective reactions where the existing stereocenter induces the formation of a new stereocenter with a specific configuration. For instance, in reactions such as hydroboration-oxidation of the vinyl group, the directing effect of the nitrogen atom, either in its free base form or as the hydrochloride salt, can significantly influence the facial selectivity of the boron reagent's approach. The steric bulk of the pyrrolidine ring and the potential for coordination with reagents are key factors that are investigated to understand and predict the stereochemical induction.

Detailed studies would typically involve the systematic variation of reaction conditions, including solvent, temperature, and the nature of the reagents, to probe their effects on the diastereomeric ratio of the products. The results from these experiments are then analyzed to build a model for the transition state that explains the observed stereoselectivity.

Table 1: Influence of Reaction Parameters on Diastereoselectivity

Reaction TypeReagentSolventTemperature (°C)Diastereomeric Ratio (d.r.)
Hydroboration-Oxidation9-BBNTHF0 to 25Data Not Available
Epoxidationm-CPBADCM-20Data Not Available
Michael AdditionLithium diisopropylamideTHF-78Data Not Available

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for transformations involving this compound is a complex endeavor that often requires a combination of experimental and theoretical techniques. Kinetic studies, isotopic labeling experiments, and the characterization of intermediates are common experimental approaches.

For example, in a multi-step synthesis, identifying whether a reaction proceeds through a concerted or a stepwise mechanism is critical. The vinyl group can participate in pericyclic reactions, such as Diels-Alder reactions, where the stereochemistry of the starting material directly influences the stereochemistry of the product. By analyzing the kinetic profile of the reaction and attempting to trap any intermediates, researchers can piece together the most likely reaction pathway.

The transition state, being a high-energy, transient species, cannot be directly observed but its structure can be inferred from experimental data. For instance, the activation parameters (enthalpy and entropy of activation) derived from temperature-dependent kinetic studies can provide valuable information about the geometry and molecularity of the transition state.

Role of the Hydrochloride Salt in Reaction Kinetics and Selectivity

The hydrochloride salt form of (3R)-3-ethenylpyrrolidine has a profound impact on its reactivity compared to the corresponding free base. The protonation of the nitrogen atom to form the ammonium (B1175870) salt alters the electronic properties and steric environment of the molecule. wikipedia.org

Effects on Kinetics:

Solubility: The hydrochloride salt is generally more soluble in polar protic solvents, which can affect reaction rates. wikipedia.org

Electron-Withdrawing Effect: The positively charged ammonium group is strongly electron-withdrawing, which can deactivate the vinyl group towards electrophilic attack but may activate it for certain nucleophilic additions.

Protection: The salt can act as a protecting group for the amine, preventing it from undergoing undesired side reactions. wikipedia.org This allows for selective transformations on the ethenyl group.

Effects on Selectivity:

Stereoselectivity: The bulky and charged nature of the hydrochloride can influence the approach of reagents, potentially leading to different stereochemical outcomes compared to the free base. The ion pair formed between the ammonium cation and the chloride anion can also play a role in organizing the transition state assembly.

Chemoselectivity: In molecules with multiple reactive sites, the hydrochloride can direct reactions to a specific functional group.

Systematic studies comparing the reactivity of the free base and the hydrochloride salt under identical conditions are essential to quantify these effects.

Computational Chemistry Approaches to Reaction Mechanism Analysis

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at the molecular level. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the reactants, products, intermediates, and transition states of reactions involving this compound.

Applications in Mechanistic Analysis:

Transition State Searching: Computational algorithms can locate the transition state structures connecting reactants and products, providing detailed information about their geometry and energy.

Reaction Coordinate Mapping: By calculating the energy profile along the reaction coordinate, researchers can visualize the entire reaction pathway and identify the rate-determining step.

Predicting Selectivity: The relative energies of different transition states leading to various stereoisomers or regioisomers can be calculated to predict the selectivity of a reaction. This is particularly valuable for understanding the origins of stereochemical control.

Solvent Effects: Computational models can also incorporate the effects of the solvent, providing a more realistic picture of the reaction in solution.

For this compound, computational studies can help to rationalize the observed stereoselectivities by modeling the non-covalent interactions, such as hydrogen bonding and steric repulsion, in the transition states.

Table 2: Computationally Derived Energy Barriers for a Hypothetical Reaction

PathwayTransition StateCalculated Activation Energy (kcal/mol)Predicted Major Product
A (leading to R,R isomer)TS-A15.2No
B (leading to R,S isomer)TS-B12.5Yes

Theoretical and Computational Studies of 3r 3 Ethenylpyrrolidine Hydrochloride

Conformational Analysis and Energy Landscapes

In the case of (3R)-3-ethenylpyrrolidine hydrochloride, the proton on the nitrogen atom can also adopt either an axial or equatorial position relative to the ring. High-level ab initio calculations on unsubstituted pyrrolidine (B122466) have shown that the energy difference between N-H axial and N-H equatorial conformers can be subtle and dependent on the computational method and basis set used. acs.org The presence of the C3-ethenyl group will further modulate this preference through steric interactions. A thorough conformational analysis would involve systematically rotating the C-C single bond of the ethenyl group and the C-N bonds to identify all possible low-energy conformers and the transition states that connect them.

Table 1: Illustrative Conformational Energy Profile of this compound Conformers

ConformerEthenyl Group OrientationN-H OrientationRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
1Pseudo-equatorialEquatorial0.00C2-C3-C6=C7: ~120, H-N1-C2-C3: ~150
2Pseudo-axialEquatorial1.5C2-C3-C6=C7: ~-60, H-N1-C2-C3: ~155
3Pseudo-equatorialAxial0.8C2-C3-C6=C7: ~125, H-N1-C2-C3: ~-30
4Pseudo-axialAxial2.3C2-C3-C6=C7: ~-65, H-N1-C2-C3: ~-25
Note: This table is illustrative and based on general principles of conformational analysis of substituted pyrrolidines. Actual values would require specific quantum chemical calculations.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. Computational methods such as DFT can provide valuable insights into the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other chemical species.

Key electronic properties that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). In this compound, the nitrogen lone pair, even when protonated, and the π-system of the ethenyl group are expected to be the primary contributors to the HOMO. The LUMO is likely to be associated with the antibonding orbitals of the C=C double bond and the N-H bond. The HOMO-LUMO energy gap is a good indicator of the molecule's kinetic stability.

Furthermore, the calculation of electrostatic potential (ESP) maps provides a visual representation of the charge distribution. For this compound, the region around the protonated nitrogen atom will be strongly positive, making it a site for interaction with nucleophiles or a hydrogen bond donor. The π-cloud of the ethenyl group will represent a region of higher electron density, susceptible to attack by electrophiles. Atomic charges, calculated using methods like Natural Bond Orbital (NBO) analysis, can quantify the charge distribution on each atom, further refining reactivity predictions.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy~ -8.5 eVIndicates potential for electron donation from the π-system and nitrogen region.
LUMO Energy~ 1.2 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap~ 9.7 eVSuggests relatively high kinetic stability.
Dipole Moment~ 3.5 DReflects the polar nature of the molecule due to the hydrochloride group.
Partial Charge on N~ -0.4 eIndicates a significant negative charge, even when protonated.
Partial Charge on C6=C7~ -0.1 to -0.2 eHighlights the nucleophilic character of the double bond.
Note: These values are hypothetical and representative of what would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. easychair.orgeasychair.org Molecular dynamics (MD) simulations are a powerful computational tool to study these solvent effects at an atomic level. easychair.orgeasychair.org By simulating the motion of the solute, this compound, surrounded by a large number of explicit solvent molecules over time, MD can provide insights into how the solvent affects the conformational equilibrium and the energetics of reaction pathways. easychair.orgeasychair.org

For this compound, MD simulations can be used to investigate several key aspects. Firstly, the simulations can reveal the structure of the solvent shell around the molecule. Polar protic solvents, like water or methanol, would be expected to form strong hydrogen bonds with the protonated nitrogen atom. This solvation can stabilize certain conformers over others. Secondly, MD simulations can be used to calculate the potential of mean force (PMF) along a reaction coordinate. This allows for the determination of the free energy barrier of a reaction in solution, which can be compared with the gas-phase energy barrier to quantify the effect of the solvent. For instance, in a reaction involving the ethenyl group, the solvent could play a crucial role in stabilizing a charged transition state, thereby accelerating the reaction.

Quantum Chemical Investigations of Stereoselective Interactions

The presence of a chiral center at the C3 position makes this compound a valuable molecule for stereoselective synthesis. mdpi.comnih.gov Quantum chemical calculations can be employed to understand and predict the stereochemical outcome of reactions involving this chiral compound. nih.gov By modeling the transition states of reactions with other chiral or prochiral molecules, it is possible to determine which diastereomeric transition state is lower in energy, thus predicting the major product isomer. acs.org

These calculations often involve high-level DFT or coupled-cluster methods to accurately capture the subtle non-covalent interactions, such as steric repulsion and hydrogen bonding, that govern stereoselectivity. nih.gov For example, in a reaction where a nucleophile attacks the ethenyl group, the existing stereocenter at C3 will direct the attack to one face of the double bond over the other. Quantum chemical modeling can elucidate the specific interactions between the substituent at the stereocenter, the incoming reagent, and the reacting functional group that lead to this facial selectivity. Non-covalent interaction (NCI) plots can be particularly useful in visualizing the stabilizing and destabilizing interactions in the transition state. nih.gov

Future Perspectives and Emerging Research Directions for 3r 3 Ethenylpyrrolidine Hydrochloride

Exploration of Novel Synthetic Methodologies for Enantiopure Access

The development of efficient and stereoselective methods to access enantiomerically pure (3R)-3-ethenylpyrrolidine hydrochloride is a primary focus of ongoing research. While a detailed, publicly available synthetic protocol for this specific compound is not readily found in broad literature searches, the synthesis of its key intermediate, tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate, is documented in patent literature, highlighting its significance in synthetic campaigns. google.com The enantioselective synthesis of 3-substituted pyrrolidines, in general, offers several plausible routes to this target molecule, leveraging a range of modern synthetic strategies.

Future research will likely focus on optimizing and adapting these established methods for the specific synthesis of (3R)-3-ethenylpyrrolidine. Key areas of exploration include:

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful tool for constructing chiral frameworks. Research into the enantioselective Michael addition of a vinyl equivalent to a suitable pyrrolidinone precursor, followed by reduction, could provide a direct and efficient route to the desired product.

Catalytic Asymmetric 1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with vinyl-containing dipolarophiles is a well-established method for the synthesis of substituted pyrrolidines. nih.govgoogle.com Future work could explore the use of chiral catalysts to control the stereochemistry of the cycloaddition, leading to the desired (R)-enantiomer of 3-ethenylpyrrolidine. This approach offers the potential for high atom economy and the creation of multiple stereocenters in a single step. nih.gov

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. mdpi.comscispace.com Chiral proline derivatives and other pyrrolidine-based organocatalysts have been shown to be highly effective in a variety of transformations. mdpi.comscispace.com Research into the development of specific organocatalysts for the enantioselective synthesis of 3-ethenylpyrrolidine from achiral starting materials is a promising avenue.

Chemoenzymatic Methods: The use of enzymes in organic synthesis offers unparalleled stereoselectivity. Lipases, for instance, can be used for the kinetic resolution of racemic mixtures of substituted pyrrolidines, providing access to the desired enantiomer. Future research could focus on developing enzymatic methods for the direct asymmetric synthesis of (3R)-3-ethenylpyrrolidine or its precursors.

Synthetic MethodologyGeneral ApproachPotential for (3R)-3-Ethenylpyrrolidine SynthesisKey Advantages
Asymmetric Michael Addition Enantioselective conjugate addition to an α,β-unsaturated lactam.Addition of a vinyl nucleophile to a pyrrolidinone precursor.High stereocontrol, well-established methodology.
1,3-Dipolar Cycloaddition [3+2] cycloaddition of an azomethine ylide with a vinyl dipolarophile.Chiral catalyst-controlled cycloaddition to yield the (R)-enantiomer.Atom economy, creation of multiple stereocenters. nih.gov
Organocatalysis Use of chiral small molecules to catalyze the asymmetric reaction.Development of specific organocatalysts for the synthesis.Metal-free, environmentally benign conditions. mdpi.comscispace.com
Chemoenzymatic Synthesis Enzymatic resolution of a racemic mixture or direct asymmetric synthesis.Lipase-mediated resolution of a 3-vinylpyrrolidine (B2892908) derivative.High enantioselectivity, mild reaction conditions.

Expanding Scope in Complex Chiral Molecule Construction

The vinyl group of this compound serves as a versatile handle for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex chiral molecules. Its utility has been demonstrated in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where it can be coupled with aryl or heteroaryl halides to introduce the chiral pyrrolidine (B122466) motif into a larger molecular framework. google.com

Future research is expected to expand the scope of its applications in the construction of complex molecules, including:

Natural Product Synthesis: The pyrrolidine ring is a common feature in many natural products with interesting biological activities. This compound could serve as a key starting material for the synthesis of various alkaloids and other natural products.

Medicinal Chemistry: The introduction of a chiral pyrrolidine moiety can have a significant impact on the pharmacological properties of a drug molecule. The ability to readily incorporate the (3R)-3-ethenylpyrrolidine unit into new chemical entities will be of great interest to medicinal chemists for the development of novel therapeutics.

Materials Science: Chiral pyrrolidines are also being explored for their use in the development of new materials with unique optical or electronic properties. The vinyl group of (3R)-3-ethenylpyrrolidine allows for its polymerization or incorporation into larger polymer backbones, opening up possibilities for the creation of novel chiral polymers. rsc.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

While specific computational studies on this compound are not widely reported, the application of advanced computational modeling, such as Density Functional Theory (DFT), is becoming increasingly important in predicting the outcome of chemical reactions and understanding the reactivity of molecules.

In the context of this compound, computational modeling could be employed to:

Predict Stereoselectivity: DFT calculations can be used to model the transition states of different synthetic routes, allowing researchers to predict which catalysts and reaction conditions will favor the formation of the desired (R)-enantiomer.

Understand Reactivity: Computational models can provide insights into the electronic structure and reactivity of the vinyl group, helping to predict its behavior in different chemical reactions and to design new transformations.

Guide Catalyst Design: By understanding the mechanism of a catalytic reaction at a molecular level, computational modeling can aid in the design of new and more efficient chiral catalysts for the synthesis of (3R)-3-ethenylpyrrolidine.

Integration with Flow Chemistry and Automated Synthesis Platforms for Chiral Intermediates

The demand for chiral building blocks like this compound in drug discovery and development is driving the need for more efficient and scalable synthetic methods. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry in terms of speed, safety, and scalability. google.com

The integration of the synthesis of this compound with these modern technologies represents a key future direction. This could involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of (3R)-3-ethenylpyrrolidine would allow for its production on a larger scale with improved safety and control over reaction parameters. google.com

Automated Synthesis: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the optimization of the synthetic route. nih.gov

High-Throughput Experimentation: The combination of flow chemistry and automated synthesis enables high-throughput experimentation, allowing for the rapid discovery of new applications for (3R)-3-ethenylpyrrolidine in the synthesis of diverse compound libraries for biological screening.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-3-ethenylpyrrolidine hydrochloride, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves cyclization of precursor amines followed by hydrochlorination. For example, analogous pyrrolidine derivatives are synthesized via nucleophilic substitution or catalytic hydrogenation, with purification using column chromatography (silica gel, eluent: dichloromethane/methanol) . Purity (>95%) is confirmed via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and elemental analysis .
  • Key Considerations : Use anhydrous conditions for moisture-sensitive steps and inert gas (N₂/Ar) to prevent oxidation of the ethenyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm stereochemistry (e.g., coupling constants for ethenyl protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic pattern matching theoretical values .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation (solvent: ethanol/water) .

Q. How should this compound be stored to ensure long-term stability?

  • Protocol : Store at -20°C in airtight, light-resistant containers under nitrogen. Aqueous solutions (pH 4–6) are stable for ≤6 months; avoid repeated freeze-thaw cycles to prevent decomposition .

Advanced Research Questions

Q. How does the ethenyl substituent influence the compound’s reactivity in substitution or oxidation reactions?

  • Mechanistic Insight : The ethenyl group acts as an electron-rich site, facilitating electrophilic additions (e.g., bromination) but requiring mild oxidizing agents (e.g., MnO₂) to avoid over-oxidation to carbonyl derivatives. Compare with fluorinated pyrrolidines, where electron-withdrawing groups slow nucleophilic substitution .
  • Experimental Design : Monitor reaction progress via TLC and LC-MS. Use DFT calculations (B3LYP/6-31G*) to predict regioselectivity .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Meta-analysis : Aggregate data from enzyme inhibition assays (e.g., acetylcholinesterase IC₅₀) across studies, adjusting for variables like buffer pH or incubation time .
  • Dose-Response Validation : Replicate conflicting studies using standardized protocols (e.g., fixed cell lines for cytotoxicity assays) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with receptor structures (e.g., PDB ID 4EY7) to map binding poses. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonding with pyrrolidine N–H) using Schrödinger Suite .

Q. What in vitro assays are suitable for evaluating its potential as a neurotransmitter analog?

  • Protocols :

  • Radioligand Binding : Compete with [³H]GABA in rat brain homogenates to assess affinity for GABA₀ receptors .
  • Electrophysiology : Patch-clamp recordings in HEK293 cells expressing human serotonin transporters to measure uptake inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.